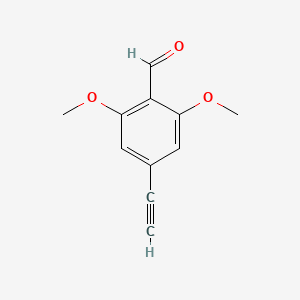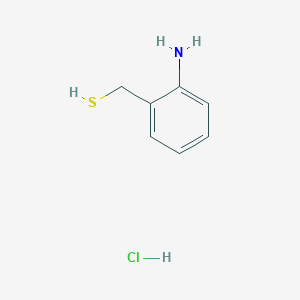
(2-Aminophenyl)methanethiol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Aminophenyl)methanethiol hydrochloride is an organic compound with the molecular formula C7H9NS·HCl It is a derivative of (2-aminophenyl)methanethiol, where the thiol group is attached to a benzene ring substituted with an amino group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-aminophenyl)methanethiol hydrochloride typically involves the reaction of (2-aminophenyl)methanethiol with hydrochloric acid. The process can be summarized as follows:
Starting Material: (2-Aminophenyl)methanethiol.
Reaction: The thiol group reacts with hydrochloric acid to form the hydrochloride salt.
Conditions: The reaction is usually carried out at room temperature under an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include:
Purification: Crystallization or recrystallization to obtain pure this compound.
Quality Control: Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure product quality.
化学反応の分析
Types of Reactions: (2-Aminophenyl)methanethiol hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Primary or secondary amines.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
(2-Aminophenyl)methanethiol hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials, such as polymers and dyes.
作用機序
The mechanism of action of (2-aminophenyl)methanethiol hydrochloride involves its interaction with molecular targets through its thiol and amino groups. These functional groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of biological pathways. The compound’s aromatic ring also allows for π-π interactions with aromatic residues in proteins, enhancing its binding affinity.
類似化合物との比較
2-Aminothiophenol: Similar structure but lacks the methanethiol group.
2-Aminophenol: Contains an amino group and a hydroxyl group instead of a thiol group.
2-Mercaptoaniline: Similar to (2-aminophenyl)methanethiol but without the hydrochloride salt.
Uniqueness: (2-Aminophenyl)methanethiol hydrochloride is unique due to the presence of both thiol and amino groups on the aromatic ring, which allows for diverse chemical reactivity and potential applications in various fields. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for certain applications compared to its non-salt counterparts.
特性
分子式 |
C7H10ClNS |
|---|---|
分子量 |
175.68 g/mol |
IUPAC名 |
(2-aminophenyl)methanethiol;hydrochloride |
InChI |
InChI=1S/C7H9NS.ClH/c8-7-4-2-1-3-6(7)5-9;/h1-4,9H,5,8H2;1H |
InChIキー |
MBARRGBSFOGGEJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CS)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9,9-Difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride](/img/structure/B13513744.png)
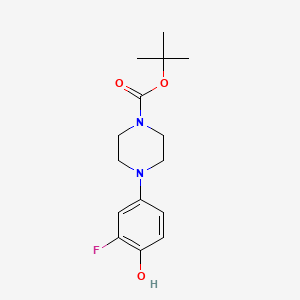


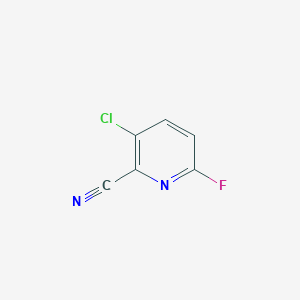
![rac-(4R,8S)-6-benzyl-1-[(tert-butoxy)carbonyl]-1,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13513768.png)
amine](/img/structure/B13513782.png)
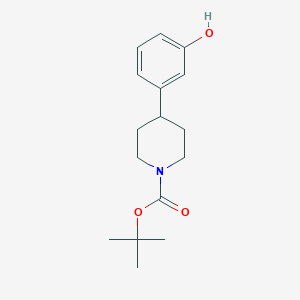
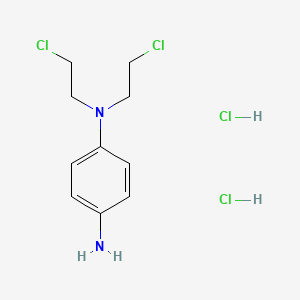

![2-[5-({[(Tert-butoxy)carbonyl]amino}methyl)thiophen-2-yl]aceticacid](/img/structure/B13513800.png)
![1-[3-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]-1H-pyrazole-3-carboxylicacid](/img/structure/B13513810.png)

